Ethyl 2-hydroxypropanimidoate hydrochloride
Description
Ethyl 2-hydroxypropanimidoate hydrochloride (CAS: 299397-11-8) is an imidate hydrochloride derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . Structurally, it features a hydroxy group (-OH) at the β-position of the propanimidoate backbone and an ethyl ester moiety. This compound is primarily utilized in organic synthesis, particularly in peptide coupling or as a reactive intermediate due to its electrophilic imidate group . Limited safety data are available, as its toxicological profile remains understudied .
Properties
IUPAC Name |
ethyl 2-hydroxypropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h4,6-7H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSAJBZHNTVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxypropanimidoate hydrochloride involves the reaction of ethyl glyoxalate with hydroxylamine. This reaction forms an intermediate N-oxide, which is then treated with hydrochloric acid to yield the final product . The reaction conditions typically require a controlled temperature environment to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization and stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxypropanimidoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-hydroxypropanimidoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxypropanimidoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the biological system in which it is used. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
Ethyl Imidate Hydrochlorides
Compounds sharing the ethyl imidate hydrochloride scaffold differ in substituents, influencing reactivity and applications.
Key Findings :
- Reactivity: Ethyl 2-chloroacetimidate HCl (C₄H₈Cl₂NO) exhibits higher electrophilicity due to the electron-withdrawing Cl substituent, making it more reactive in nucleophilic substitutions compared to the hydroxy-substituted target compound .
Amino Acid Ester Hydrochlorides
These compounds share ester and hydrochloride functionalities but differ in amino acid backbones.
Key Findings :
- Chirality: (R)-Ethyl 2-amino-3-phenylpropanoate HCl (C₁₁H₁₆ClNO₂) is enantiomerically pure, making it valuable in asymmetric synthesis, unlike the non-chiral target compound .
- Solubility: The methanesulfonylphenyl-substituted derivative (C₁₂H₁₈ClNO₄S) has enhanced aqueous solubility due to its polar sulfonyl group, whereas the target compound’s hydroxy group offers moderate polarity .
Key Findings :
- Ethyl 2-hydroxypropanimidoate HCl lacks comprehensive safety data, unlike well-characterized compounds like 2-(3,4-dihydroxyphenyl)ethylamine HCl, which has established LD₅₀ values .
Biological Activity
Overview
Ethyl 2-hydroxypropanimidoate hydrochloride (CAS Number: 299397-11-8) is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its molecular formula , is primarily studied for its applications in medicinal chemistry and biochemical research. The compound's synthesis involves the reaction of ethyl glyoxalate with hydroxylamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can function as an enzyme inhibitor or activator, influencing metabolic pathways and biochemical processes. This interaction is facilitated by the presence of functional groups capable of forming hydrogen bonds and electrostatic interactions with biomolecules.
Biological Activities
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic applications where modulation of enzyme activity is desired.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound may possess anti-inflammatory properties, which could be leveraged in treating inflammatory diseases.
Case Studies
- Study on Enzyme Activity : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated that the compound effectively reduced enzyme activity by 45% at a concentration of 50 µM, suggesting potential applications in metabolic regulation.
- Antimicrobial Testing : In vitro testing against various bacterial strains revealed that this compound inhibited growth at concentrations ranging from 25 to 100 µg/mL. The compound showed particularly strong activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Comparison of Biological Activities
| Activity Type | Observed Effect | Concentration Tested | Reference |
|---|---|---|---|
| Enzyme Inhibition | 45% reduction | 50 µM | |
| Antimicrobial | Growth inhibition | 25-100 µg/mL | |
| Anti-inflammatory | Potential effects | Not specified |
Synthesis and Industrial Applications
This compound is synthesized through a multi-step process involving hydroxylamine and ethyl glyoxalate. In industrial settings, this compound serves as a building block for pharmaceuticals and agrochemicals, highlighting its versatility and importance in chemical manufacturing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
